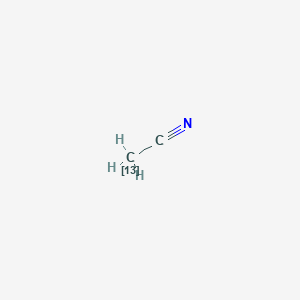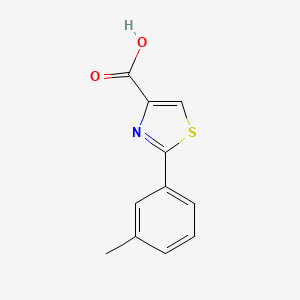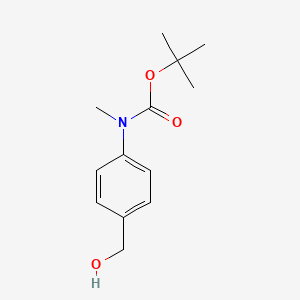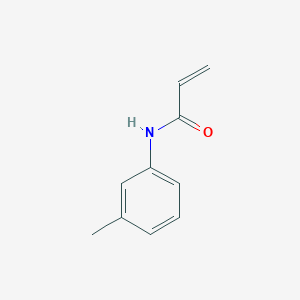
N-(3-methylphenyl)prop-2-enamide
Vue d'ensemble
Description
“N-(3-methylphenyl)prop-2-enamide” is a chemical compound . It is an odorless, colorless, and tasteless compound that is highly soluble in water and ethanol.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized from Ugi four-component (4C) reaction involving 4(octyloxy)anile, paraformaldehyde, acrylic acid and cyclohexyl isocyanide at ambient conditions for 20 hours .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The N-methyl-3-(4-methylphenyl)prop-2-enamide molecule contains a total of 26 bond(s) .Applications De Recherche Scientifique
Muscle Relaxant and Anti-inflammatory Activity
N-(3-methylphenyl)prop-2-enamide derivatives have been explored for their muscle relaxant, anti-inflammatory, and analgesic properties. A study by Musso et al. (2003) identified a compound with potent muscle relaxant activity alongside anti-inflammatory and analgesic effects. This compound, derived from rigid cyclic analogues of cinnamamide, was advanced into phase I clinical trials.
Anticonvulsant and Analgesic Activity
Research by Gunia-Krzyżak et al. (2019) demonstrated the anticonvulsant and neuroprotective potential of N-(3-methylphenyl)prop-2-enamide derivatives. These compounds showed promising activity in models of epilepsy and neuropathic pain. Their study indicated that these derivatives could serve as effective agents in managing neurological disorders.
Antimicrobial and Antifungal Activities
A series of N-(3-methylphenyl)prop-2-enamide derivatives exhibited significant antimicrobial and antifungal activities, as explored by Pospíšilová et al. (2018). These compounds were effective against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, as well as fungi like Fusarium avenaceum and Bipolaris sorokiniana.
Antimalarial Activity
The antimalarial potential of N-Phenyl-Substituted Cinnamanilides, closely related to N-(3-methylphenyl)prop-2-enamide, was investigated by Kos et al. (2022). Their study highlighted several derivatives that showed efficacy against the chloroquine-sensitive strain of P. falciparum, a malaria-causing parasite.
Anti-Inflammatory Potential
Investigations into the anti-inflammatory properties of N-(3-methylphenyl)prop-2-enamide derivatives were conducted by Hošek et al. (2019). These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents.
Fungicidal Activities
Tian et al. (2015) synthesized a series of exocyclic enamides, including derivatives of N-(3-methylphenyl)prop-2-enamide, and evaluated their fungicidal activities. Some of these compounds showed very good in vitro activity against P. oryzae, a pathogen causing significant crop damage.
Mécanisme D'action
Target of Action
N-(3-methylphenyl)prop-2-enamide has been found to exhibit significant activity against several microbial strains, including Staphylococcus aureus , Mycobacterium tuberculosis , and Bipolaris sorokiniana . These organisms are the primary targets of this compound.
Mode of Action
The compound interacts with these microbial targets, inhibiting their growth and proliferation . It has been found to be particularly effective against biofilm formation of S. aureus , suggesting that it may interfere with the processes involved in biofilm development.
Biochemical Pathways
Its ability to inhibit the growth of various microbes suggests that it likely interferes with essential metabolic pathways within these organisms .
Pharmacokinetics
The compound’s melting point is reported to be 125-1265 °C , which may influence its absorption and distribution within the body
Result of Action
N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity, with MIC values of 16.58 and 33.71 µM against B. sorokiniana . Additionally, it has been found to have no significant lethal effect on THP-1 cells, suggesting that it may have a favorable safety profile .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(3-methylphenyl)prop-2-enamide. For instance, its melting point of 125-126.5 °C suggests that it may be stable under normal physiological conditions but could be affected by extreme temperatures.
Propriétés
IUPAC Name |
N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJDKMQCXOCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



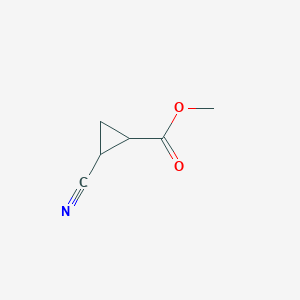
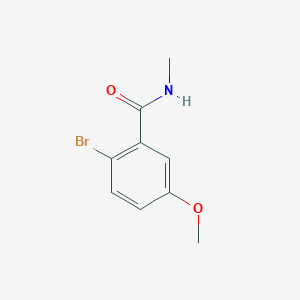
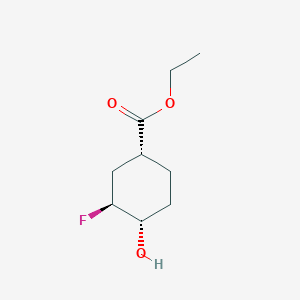
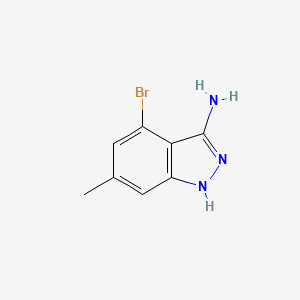
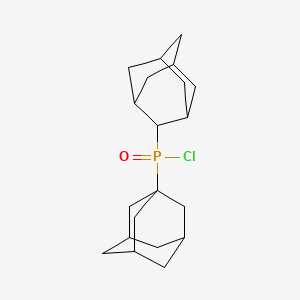
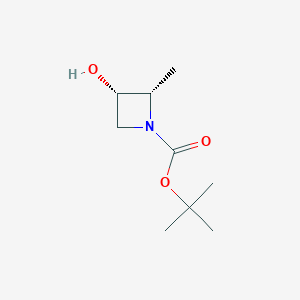
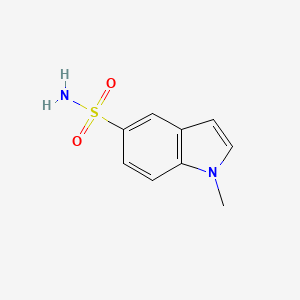
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
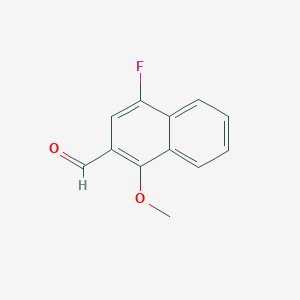
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
